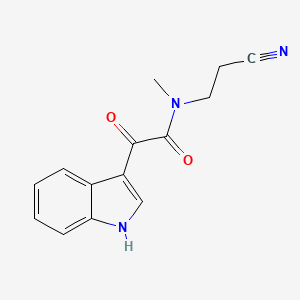

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUDHUKVFZHARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with a cyanoethylating agent and a methylating agent under controlled conditions. The reaction may proceed through a multi-step process involving intermediate compounds.

-

Step 1: Indole Derivative Preparation

- Starting with an indole derivative, the compound is subjected to cyanoethylation using a cyanoethylating agent such as acrylonitrile.

- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and catalyst (e.g., base like sodium hydroxide).

-

Step 2: Methylation

- The cyanoethylated indole derivative is then methylated using a methylating agent such as methyl iodide.

- Reaction conditions: Solvent (e.g., acetone), temperature (e.g., room temperature), and catalyst (e.g., potassium carbonate).

-

Step 3: Oxoacetamide Formation

- The final step involves the formation of the oxoacetamide group through a reaction with an appropriate acylating agent.

- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and catalyst (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

- Common reagents: Potassium permanganate, hydrogen peroxide.

- Conditions: Aqueous or organic solvent, varying temperatures.

-

Reduction: : Reduction reactions can convert the compound into reduced forms or derivatives.

- Common reagents: Sodium borohydride, lithium aluminum hydride.

- Conditions: Solvent (e.g., ethanol), room temperature.

-

Substitution: : The compound can undergo substitution reactions where functional groups are replaced by other groups.

- Common reagents: Halogenating agents, nucleophiles.

- Conditions: Solvent (e.g., dichloromethane), varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Adamantane-Substituted Analogs

Compound : 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r )

Key Differences :

- The adamantane group replaces the cyanoethyl substituent, introducing significant hydrophobicity and rigidity.

- Biological Activity : Compound 5r demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) by inducing caspase-8-dependent apoptosis .

Comparison : - The adamantane group enhances anti-proliferative activity compared to the cyanoethyl group, likely due to improved hydrophobic interactions with cellular targets. However, the cyanoethyl group may offer better solubility in polar solvents.

Morpholinoethyl-Substituted Analog

Compound: 2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide Key Differences:

- A morpholinoethyl group replaces the cyanoethyl substituent, introducing a polar, water-soluble moiety. Comparison:

- The morpholine ring may improve pharmacokinetic properties (e.g., solubility and bioavailability) compared to the cyanoethyl group.

Methyl-Substituted Analog

Compound : 2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide

Key Differences :

- Lacks the cyanoethyl group, featuring only a methyl substituent on the nitrogen. Synthesis: Synthesized via reaction of glyoxylyl chloride with methylamine (81% yield) . Comparison:

- Biological activity data are unavailable, limiting direct efficacy comparisons.

Dimethylaminoethyl-Substituted Analog

Compound: 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (21) Key Differences:

- Comparison:

- The dimethylamino group may enhance blood-brain barrier penetration compared to the cyanoethyl group. However, its impact on cytotoxicity remains uncharacterized .

Acetamide Derivatives

Compound : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3 )

Key Differences :

- Features an acetamide group instead of the N-methyl and cyanoethyl substituents. Biological Activity: Exhibited moderate cytotoxicity in marine-derived Streptomyces studies . Comparison:

- The simpler acetamide structure may reduce steric hindrance but also diminish target specificity compared to the cyanoethyl analog.

Structural and Functional Analysis Table

Key Insights and Hypotheses

Substituent Effects on Potency: Bulky hydrophobic groups (e.g., adamantane) enhance cytotoxicity but may compromise solubility. Polar groups (e.g., morpholinoethyl) improve solubility but require biological validation. The cyanoethyl group balances moderate hydrophobicity and electronic effects, though its efficacy relative to adamantane analogs remains untested.

Mechanistic Considerations: Caspase-8 activation is a common pathway in adamantane derivatives . The cyanoethyl analog may share this mechanism, but experimental confirmation is needed.

Synthetic Feasibility: Methyl and cyanoethyl derivatives are synthetically accessible (e.g., 81% yield for methyl analog ), suggesting scalability for further studies.

Biological Activity

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound of significant interest in medicinal chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an indole derivative. Its structure includes a cyanoethyl group, an indole moiety, and an oxoacetamide functional group, which contribute to its reactivity and biological properties.

Structural Formula

Synthesis Methods

The synthesis typically involves several key steps:

- Preparation of Indole Derivative : An indole derivative is cyanoethylated using acrylonitrile under controlled conditions (e.g., solvent: ethanol; temperature: 60–80°C; catalyst: sodium hydroxide).

- Formation of Oxoacetamide : The reaction proceeds through the formation of intermediates that ultimately yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated selective cytotoxic effects on cancer cell lines, particularly in solid tumors such as colon and lung cancers. Its mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is believed to involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinase C (PKC), which plays a crucial role in regulating cell functions .

- Receptor Modulation : Binding to receptors may alter their activity, leading to downstream effects on gene expression and cellular behavior.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .

Study on Anticancer Effects

In vitro studies using human colon cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methylacetamide | Lacks oxo group | Moderate antimicrobial activity |

| N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-N'-methylurea | Urea instead of oxo | Lower anticancer efficacy |

| N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-N'-phenylurea | Phenyl group addition | Enhanced cytotoxicity against certain cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.